molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-

Cat. No.: B12523194
CAS No.: 832722-38-0
M. Wt: 257.25 g/mol
InChI Key: HJVOBIPLLYZQBD-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a structurally complex acetamide derivative featuring a phenylmethyl (benzyl) group and a trifluoromethyl-substituted propenyl moiety. This compound belongs to a broader class of trifluoromethylated acetamides, which are of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing and lipophilic properties imparted by the trifluoromethyl (CF₃) group .

Properties

CAS No.

832722-38-0

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide

InChI

InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3

InChI Key

HJVOBIPLLYZQBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:

    N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.

    Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Electrophilic and Radical Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing the reactivity of adjacent functional groups. Studies on hypervalent iodine-based trifluoromethylation reagents (e.g., Togni’s reagent) reveal that CF₃ groups can participate in radical or electrophilic transfer mechanisms under Lewis acid activation . For example:

  • Zinc(II)-mediated activation facilitates ligand exchange at the iodine center, enabling CF₃ transfer to nucleophiles like alcohols or sulfonic acids .

  • Protonation of trifluoromethylating agents forms stable intermediates (e.g., [H₂]⁺), which exhibit first-order kinetics in reactions with sulfonic acids .

These insights suggest that the trifluoromethyl group in the target compound could act as a directing group or participate in CF₃ transfer under similar conditions.

Propenyl Group Reactivity

The propenyl (allyl) moiety undergoes stereoselective transformations. For instance:

  • Catalytic olefination with CF₃CCl₃ has been used to synthesize trifluoromethylated styrenes, which are precursors to α-CF₃-β-aryl enamines .

  • Cyclization reactions involving trifluoromethylated alkenes and amines yield heterocyclic structures (e.g., 2-CF₃-indoles) via nitro-group reduction and intramolecular cyclization .

Table 1: Key Reactions of Trifluoromethyl-Substituted Alkenes

Reaction TypeConditionsProductReference
Catalytic olefinationCF₃CCl₃, Zn(NTf₂)₂Trifluoromethylated styrenes
Enamine formationPyrrolidine, RTα-CF₃-β-aryl enamines
Reductive cyclizationFe-AcOH-H₂O2-CF₃-indoles

Acetamide Functionalization

The acetamide group can undergo hydrolysis or act as a directing group:

  • Hydrolysis under acidic/basic conditions yields carboxylic acids and amines. For example, N-(3-(trifluoromethyl)phenyl)acetamide hydrolyzes to 3-(trifluoromethyl)aniline .

  • Nucleophilic substitution at the amide nitrogen is sterically hindered by the benzyl group but could occur with strong electrophiles.

Comparative Reactivity with Structural Analogs

The compound’s unique trifluoromethyl-propenyl-acetamide architecture distinguishes it from simpler analogs:

Table 2: Reactivity Comparison with Analogous Compounds

CompoundKey Reactivity Differences
N-BenzylacetamideLacks CF₃ and propenyl groups; limited electrophilic sites
N-(3-CF₃-phenyl)acetamide CF₃ enhances aromatic electrophilic substitution
Trifluoromethyl styrenes Propenyl group enables cyclization; no acetamide stability

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of acetamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated the efficacy of related compounds in targeting specific cancer cell lines .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes .

Agrochemicals

Acetamide derivatives are being explored for use in agrochemicals due to their herbicidal and fungicidal properties. The trifluoromethyl group enhances the bioactivity of these compounds, allowing for selective targeting of weeds while minimizing damage to crops. Studies have shown that certain derivatives can effectively control weed populations in agricultural settings .

Materials Science

Polymer Chemistry
In materials science, acetamide-based compounds are being investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the trifluoromethyl group into polymer backbones has been shown to improve resistance to solvents and thermal degradation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of acetamide derivatives on breast cancer cell lines. The results indicated that certain modifications to the acetamide structure significantly increased cytotoxicity against MCF-7 cells, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of acetamide derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with higher fluorine content exhibited greater inhibition zones in agar diffusion tests, highlighting the importance of structural modifications in enhancing antimicrobial activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
Acetamide Derivative AAnticancerMCF-7 (Breast Cancer)
Acetamide Derivative BAntimicrobialStaphylococcus aureus
Acetamide Derivative CHerbicidalVarious Weeds
Acetamide Derivative DPolymer SynthesisN/A

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases bioactivity
Acetamide Functional GroupEnhances solubility
Aromatic SubstitutionModulates selectivity

Mechanism of Action

The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Acetamides

Compounds bearing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. Key analogs include:

Compound Name Molecular Formula Key Features Applications/Findings Reference
N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide C₁₄H₁₁ClF₃NO₂ Z-conformation, halogen bonding (Cl···O) in crystal structure Structural studies highlight halogen bonding for crystal engineering
N-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide C₂₇H₂₈F₃N₃OS Adamantyl group, pyridinyl-sulfanyl linkage Potential pharmacological activity (unpublished)
Target Compound Not available Phenylmethyl and trifluoromethyl-propenyl substituents Hypothesized pesticidal or receptor-binding applications (based on analogs)

Key Observations :

  • The trifluoromethyl group enhances intermolecular interactions, as seen in N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide , where Cl···O halogen bonds stabilize the crystal lattice .
  • Bulky substituents (e.g., adamantyl in ) may improve target selectivity in drug design but reduce solubility.
Phenylmethyl-Substituted Acetamides

Examples include:

Compound Name Molecular Formula Key Features Applications/Findings Reference
AdipoRon (2-(4-Benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide) C₂₆H₂₄N₂O₃ Benzoylphenoxy-piperidinyl acetamide Activates adiponectin receptors in hippocampal cells
N-(4-Fluorophenyl)-N-isopropyl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide C₁₄H₁₃F₄N₃O₂S Fluorophenyl, thiadiazolyloxy linkage Agrochemical applications (herbicide)

Key Observations :

  • The phenylmethyl group in AdipoRon enhances blood-brain barrier penetration, enabling central nervous system activity .
  • Fluorinated phenyl rings (e.g., in ) improve pesticidal efficacy by resisting metabolic degradation.
Propenyl-Substituted Acetamides

Propenyl groups contribute to conformational flexibility and reactivity. Relevant examples:

Compound Name Molecular Formula Key Features Applications/Findings Reference
(E/Z)-N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide C₁₄H₁₀ClF₃N₃O Chloropyridinylmethyl, trifluoroacetamide Antifungal activity against phytopathogens
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₃₃H₂₈F₃N₅O₃ Tetrahydrofuran-oxy, piperidinylidene Patent-pending therapeutic agent

Key Observations :

  • Propenyl-linked trifluoromethyl groups (as in ) enhance antifungal activity through increased electrophilicity.
  • Conformational flexibility in propenyl derivatives may optimize binding to biological targets .
Physicochemical Data
Property N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide N-(4-Fluorophenyl)-N-isopropyl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
Molecular Weight 317.69 g/mol 363.33 g/mol
Melting Point Not reported Not reported
Solubility Soluble in DMSO, chloroform Likely polar aprotic solvents
PSA (Polar Surface Area) Not reported 76.9 Ų

Biological Activity

Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H14F3NO
  • Molecular Weight : 257.25 g/mol
  • CAS Number : 832722-38-0

This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

The biological activity of acetamides, including N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-, has been studied in various contexts:

  • Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. Specifically, compounds with multiple methoxy groups and piperazine moieties have exhibited enhanced antibacterial properties .
  • Toxicological Profile : Acetamide compounds generally display low toxicity levels, with LD50 values exceeding 24 g/kg in certain studies. They are not considered mutagenic and have low environmental toxicity . However, high doses can lead to liver damage and other organ toxicity .
  • Potential Therapeutic Applications : The presence of the piperidine moiety in some acetamide derivatives has been correlated with increased biological activity, suggesting potential applications in drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Meta-substituted derivatives with electron-withdrawing groups tend to exhibit the most potent antimicrobial activities.
  • Ortho-substitutions are generally not well tolerated, except for certain halogen groups like chloro .

Case Studies

A study examining various acetamide derivatives highlighted the following findings:

CompoundActivityNotes
Compound 30Moderate against gram-positive bacteriaContains multiple methoxy groups
Compound 36Active against gram-positive and negative bacteriaFeatures a piperidine moiety
Compound 44Active against pathogenic fungiContains N-methyl piperazine group

These results suggest that modifications in the acetamide structure can significantly influence their biological efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(benzyl)-N-(trifluoromethylpropenyl)acetamide derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a two-step approach may include: (1) Reacting benzylamine with a trifluoromethylpropenyl halide to form the secondary amine intermediate. (2) Acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in acetonitrile) . Reaction progress can be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; trifluoromethyl group via 19F^{19}F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., calculated vs. observed m/z values within 5 ppm error) .
  • Elemental Analysis : Matching calculated and observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : Due to the hydrophobic trifluoromethyl and benzyl groups, dimethyl sulfoxide (DMSO) is commonly used for stock solutions. For aqueous compatibility, dilute in PBS or cell culture media (<1% DMSO final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodological Answer : The electron-withdrawing CF3_3 group reduces electron density on the adjacent propenyl chain, enhancing electrophilicity. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to quantify this effect. Steric hindrance from the CF3_3 group may also alter binding kinetics in enzyme inhibition assays .

Q. What strategies mitigate low solubility in pharmacokinetic studies?

  • Methodological Answer : Structural modifications include:
  • Introducing polar substituents (e.g., hydroxyl or amine groups) on the benzyl ring.
  • Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to enhance bioavailability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Systematic validation steps: (1) Replicate assays under standardized conditions (e.g., cell line, incubation time). (2) Compare dose-response curves (IC50_{50} values) using ANOVA to assess statistical significance. (3) Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What in silico tools are effective for predicting this compound’s metabolic stability?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:
  • Predict cytochrome P450 metabolism sites (e.g., oxidation of the propenyl chain).
  • Estimate clearance rates using QSAR models trained on fluorinated acetamide analogs .

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